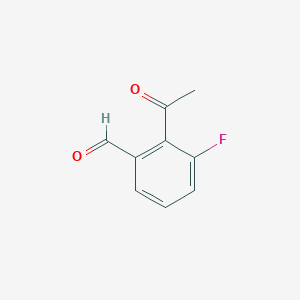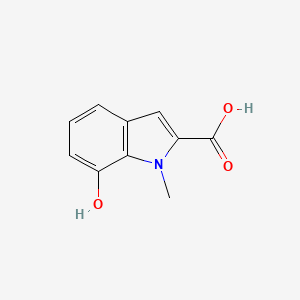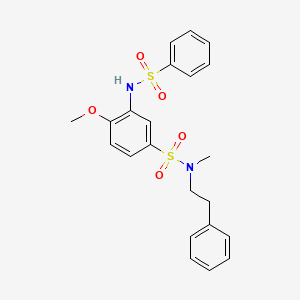
tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly for their anti-inflammatory, antimicrobial, and antitumor properties . This compound is characterized by its unique structure, which includes a tert-butyl group, an acetyl group, and a phenothiazine core.
Métodos De Preparación
The synthesis of tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate typically involves the acylation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with acyl chlorides in the presence of a catalyst such as aluminum chloride (AlCl3) in a solvent like toluene . The reaction conditions often require refluxing to ensure complete acylation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4), resulting in the reduction of the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenothiazine core, particularly at the nitrogen and sulfur atoms.
Aplicaciones Científicas De Investigación
tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate involves its interaction with molecular targets in biological systems. The phenothiazine core can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth or tumor progression . The tert-butyl group can influence the compound’s solubility and stability, enhancing its effectiveness in biological systems .
Comparación Con Compuestos Similares
tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its use as an antipsychotic drug, chlorpromazine has a different substitution pattern on the phenothiazine core.
Promethazine: This compound is used as an antihistamine and has a different functional group arrangement compared to this compound.
2-Acetylphenothiazine: Similar in structure but lacks the tert-butyl group, which can affect its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its properties and applications.
Propiedades
Fórmula molecular |
C19H19NO3S |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
tert-butyl 2-acetylphenothiazine-10-carboxylate |
InChI |
InChI=1S/C19H19NO3S/c1-12(21)13-9-10-17-15(11-13)20(18(22)23-19(2,3)4)14-7-5-6-8-16(14)24-17/h5-11H,1-4H3 |
Clave InChI |
SOFGIABOZBYOHC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


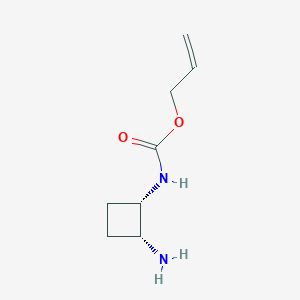

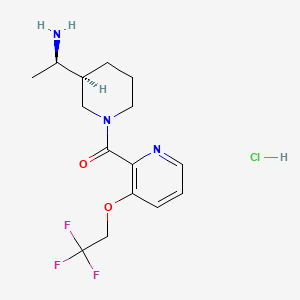
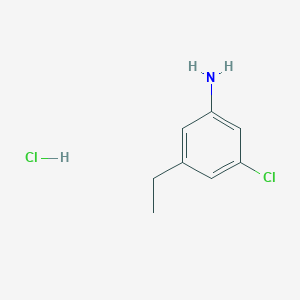

![4-amino-N,N-diethyl-4'-fluoro-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15305336.png)




